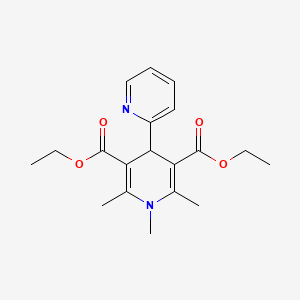
methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate, also known as MTC, is a carbodithioate derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. MTC is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Applications De Recherche Scientifique
Structural and Chemical Properties
Methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate and its derivatives have been studied for their unique structural and chemical properties. Research has revealed intricate details about their crystal structure, molecular electrostatic potential, and tautomerization processes. For instance, the crystal structure and molecular properties of similar compounds have been elucidated through X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. These studies contribute to understanding the intermolecular interactions within the structural lattice, comparing XRD bond lengths and angles to DFT/B3LYP/6-311G(d,p) parameters, and exploring the thione ⇔ thiol tautomerization process. Such research is pivotal for grasping the compound's behavior in various conditions and potentially guides the design of new materials or drugs (Boshaala et al., 2021).
Biological Applications
The derivatives of this compound have been assessed for their biological activities, including their potential as anticancer and antimalarial agents. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action (Gomha et al., 2015; Mahapatra et al., 2013).
Pharmacological Properties
Explorations into the pharmacological properties of these compounds have highlighted their potential as α-blocking agents for treating hypertension. This indicates a promising avenue for developing new medications targeting cardiovascular diseases, showcasing the compound's versatile application potential in pharmacology (Abdel-Wahab et al., 2008).
Analytical and Environmental Applications
This compound derivatives have been utilized in designing fluorescent probes for measuring hydrazine in biological and environmental samples. These probes offer a novel approach for detecting and quantifying hydrazine, demonstrating the compound's utility beyond pharmacological applications and into environmental monitoring and safety assessments (Zhu et al., 2019).
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage . For example, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl N-[(E)-2,3-dihydroinden-1-ylideneamino]carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-12-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3,(H,13,14)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTCRDXORSAPCL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=C1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C/1\CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5576440.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)
![2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5576490.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)

